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molecular formula C9H11N3 B136301 3-Amino-4-(ethylamino)benzonitrile CAS No. 143174-02-1

3-Amino-4-(ethylamino)benzonitrile

Cat. No. B136301
M. Wt: 161.2 g/mol
InChI Key: WHLUSMYQBHWGSV-UHFFFAOYSA-N
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Patent
US07902237B2

Procedure details

A 250 mL pressure flask was sparged with a stream of nitrogen and then charged with 4-ethylamino-3-nitrobenzonitrile (1.6 g, 8.5 mmol), EtOAc (35 mL) and 10% w/w Pd/C (1.0 g, 11 mol %). The pressure flask was affixed to a Parr hydrogenation apparatus, evacuated briefly and backfilled with argon (2 cycles), then evacuated briefly and backfilled with hydrogen (3 cycles). The flask was pressurized to 50 psi of hydrogen and shaken vigorously. After 3 h, the flask was vented and sparged with a stream of nitrogen for 5 min. The reaction mixture was filtered through Celite and concentrated under reduced pressure to give the title product (1.4 g, quant.) as a pale brown solid. 1H-NMR (CDCl3): δ 7.14 (1H, dd), 6.91 (1H, d), 6.56 (1H, d), 3.91 (1H, br s), 3.32 (2H, br s), 3.19 (2H, q), 1.31 (3H, t).
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:3][C:4]1[CH:11]=[CH:10][C:7]([C:8]#[N:9])=[CH:6][C:5]=1[N+:12]([O-])=O)[CH3:2]>[Pd].CCOC(C)=O>[NH2:12][C:5]1[CH:6]=[C:7]([CH:10]=[CH:11][C:4]=1[NH:3][CH2:1][CH3:2])[C:8]#[N:9]

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
C(C)NC1=C(C=C(C#N)C=C1)[N+](=O)[O-]
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
35 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
shaken vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 250 mL pressure flask was sparged with a stream of nitrogen
CUSTOM
Type
CUSTOM
Details
evacuated briefly
CUSTOM
Type
CUSTOM
Details
evacuated briefly
CUSTOM
Type
CUSTOM
Details
sparged with a stream of nitrogen for 5 min
Duration
5 min
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC=1C=C(C#N)C=CC1NCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: CALCULATEDPERCENTYIELD 102.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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